An In-Depth Technical Guide to [(3-Bromophenyl)amino]thiourea: Chemical Properties, Structure, and Synthetic Insights
An In-Depth Technical Guide to [(3-Bromophenyl)amino]thiourea: Chemical Properties, Structure, and Synthetic Insights
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of [(3-Bromophenyl)amino]thiourea, a compound of significant interest to researchers, scientists, and professionals in drug development. This document consolidates critical data to support further investigation and application of this molecule in medicinal chemistry and materials science.
Introduction and Strategic Importance
[(3-Bromophenyl)amino]thiourea, systematically named 1-(3-Bromophenyl)thiourea, belongs to the class of N-arylthioureas. The thiourea functional group is a well-recognized pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2] The incorporation of a bromine atom on the phenyl ring is a key structural feature, as halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic potential.[3][4] This guide aims to provide a detailed technical foundation for the exploration of this promising compound.
Core Chemical and Physical Characteristics
A thorough understanding of a compound's fundamental properties is essential for its effective application.
Key Chemical Identifiers
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Systematic Name: 1-(3-Bromophenyl)thiourea
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Synonym: [(3-Bromophenyl)amino]thiourea
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CAS Number: 21327-14-0[5]
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Molecular Formula: C₇H₇BrN₂S[5]
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Molecular Weight: 231.12 g/mol [5]
Physicochemical Properties Summary
The primary physicochemical data for 1-(3-Bromophenyl)thiourea are summarized below.
| Property | Value | Reference(s) |
| Melting Point | 116-118 °C (389–391 K) | [5] |
| Physical Appearance | Colorless plates | [5] |
| Solubility | Recrystallized from ethyl acetate | [5] |
Molecular Architecture and Crystallographic Data
The precise three-dimensional structure of a molecule dictates its reactivity and interaction with biological systems.
Structural Representation
The molecular structure of 1-(3-Bromophenyl)thiourea is illustrated below.
Caption: Chemical structure of 1-(3-Bromophenyl)thiourea.
Insights from X-ray Crystallography
Single-crystal X-ray diffraction analysis has provided a detailed view of the solid-state conformation of 1-(3-Bromophenyl)thiourea.[5] The thiourea group is essentially planar, with a root-mean-square deviation of 0.004 Å, and is oriented at a dihedral angle of 66.72(15)° relative to the plane of the benzene ring.[5] The crystal lattice is stabilized by a network of intermolecular N—H···S and N—H···Br hydrogen bonds, which organize the molecules into two-dimensional sheets.[5]
Table of Crystallographic Parameters:
| Parameter | Value | Reference(s) |
| Crystal System | Triclinic | [5] |
| Space Group | P-1 | [5] |
| a (Å) | 5.5308(8) | [5] |
| b (Å) | 8.5316(12) | [5] |
| c (Å) | 9.4249(14) | [5] |
| α (°) | 103.500(3) | [5] |
| β (°) | 90.878(3) | [5] |
| γ (°) | 97.232(4) | [5] |
| Volume (ų) | 428.54(11) | [5] |
| Z | 2 | [5] |
Synthetic Protocol
The synthesis of N-arylthioureas is a fundamental transformation in organic chemistry, commonly achieved by the reaction of an aromatic amine with a thiocyanate salt in an acidic medium.[6]
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis of 1-(3-Bromophenyl)thiourea.
Caption: A streamlined workflow for the synthesis of 1-(3-Bromophenyl)thiourea.
Step-by-Step Experimental Methodology
This protocol is based on a verified literature procedure.[5]
Reagents and Equipment:
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3-Bromoaniline (1.39 g, 8.1 mmol)
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Potassium thiocyanate (1.4 g, 14.2 mmol)
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Concentrated Hydrochloric Acid (1.6 mL)
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Deionized Water (20 mL)
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Ethyl Acetate (for recrystallization)
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Standard reflux apparatus, filtration equipment
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline, potassium thiocyanate, water, and concentrated hydrochloric acid. The acidic environment is crucial for the in situ generation of isothiocyanic acid from potassium thiocyanate, which then reacts with the amine.
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Reaction: Heat the mixture to reflux and maintain for 3 hours. This provides the necessary thermal energy to drive the reaction to completion.
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Crystallization: Allow the reaction mixture to cool to ambient temperature and then stir overnight. This extended stirring period ensures maximum precipitation of the product from the reaction medium.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing: Wash the collected solid with deionized water to remove any inorganic by-products and residual acid.
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Drying: Dry the product completely.
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Purification: Recrystallize the crude product from hot ethyl acetate to yield pure 1-(3-Bromophenyl)thiourea as colorless plates. This step is critical for obtaining a high-purity product suitable for further analysis and biological testing.
Spectroscopic Profile
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¹H NMR: The spectrum should display complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons of the 3-bromophenyl ring. The two N-H protons of the thiourea group are expected to appear as broad singlets at a downfield chemical shift, which can be confirmed by D₂O exchange.
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¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and a characteristic downfield resonance for the thiocarbonyl (C=S) carbon, typically observed around δ 180-190 ppm.
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Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the N-H stretching vibrations (a broad band around 3200-3400 cm⁻¹), the C=S stretching vibration (around 1200-1300 cm⁻¹), and characteristic peaks for the aromatic ring (C-H and C=C stretching).
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Potential for Drug Discovery and Development
The thiourea scaffold is a cornerstone in the design of new therapeutic agents, with a wide range of documented biological activities.[1][2][10]
Anticancer Potential
A significant body of research points to the potent cytotoxic activity of substituted phenylthioureas against a variety of cancer cell lines.[1][3][4][11] The inclusion of halogens, particularly bromine, on the phenyl ring has been correlated with enhanced anticancer efficacy.[3][11] For example, N-(4-bromo)-benzoyl-N'-phenylthiourea has demonstrated significant activity against HER2-positive breast cancer.[11] The pro-apoptotic activity is a common mechanism of action for this class of compounds.[4] Given these precedents, 1-(3-Bromophenyl)thiourea is a strong candidate for evaluation in anticancer drug discovery programs.
Antimicrobial Applications
Substituted phenylthioureas have also emerged as a promising class of antimicrobial agents.[12][13][14] Research has shown that compounds such as 4-bromophenylthiourea are active against various bacterial and fungal pathogens.[12][13] The antimicrobial potency and spectrum are influenced by the substitution pattern on the aromatic ring.[13] Consequently, 1-(3-Bromophenyl)thiourea represents an important molecule for screening and development in the search for new treatments for infectious diseases.
Concluding Remarks
This technical guide has provided a detailed and referenced overview of the chemical properties, structure, and synthesis of [(3-Bromophenyl)amino]thiourea. The compiled data underscores the compound's significance as a well-defined chemical entity with considerable potential for further research and development. The established biological activities of closely related analogues strongly suggest that 1-(3-Bromophenyl)thiourea is a valuable candidate for investigation in the fields of oncology and infectious diseases.
References
-
Fun, H.-K., et al. (2012). 1-(3-Bromophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2462. [Link]
-
Bielenica, A., et al. (2023). Proapoptotic effects of halogenated bis‐phenylthiourea derivatives in cancer cells. Archiv der Pharmazie, 356(8), e2300109. [Link]
-
Kirtishanti, A., & Siswandono, S. (2021). Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N'phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer. Research Journal of Pharmacy and Technology, 14(3), 1195-1200. [Link]
-
Sharma, P. K., et al. (2015). Synthesis and antimicrobial activities of some new substituted phenylthiourea derivatives. Journal of Chemical and Pharmaceutical Research, 7(2), 133-139. [Link]
-
Kumar, P. (2022). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 10(5). [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1098. [Link]
-
El-Sayed, R., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]
-
Jadhav, S., et al. (2010). Synthesis, characterization and antimicrobial activity of substituted Arylthiourea. Der Pharma Chemica, 2(4), 231-236. [Link]
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]
-
Saeed, A., et al. (2022). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Chemical Papers, 76(8), 4977-4990. [Link]
-
Ling, K. L. C., et al. (2017). Synthesis and characterization of halogenated bis(acylthiourea) derivatives and their antibacterial activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1184-1191. [Link]
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 221-230. [Link]
-
Singh, A. K., et al. (2005). NOTE Mass and 1H NMR Spectral Characterization of the Reaction Product of S4N3Cl and Thiourea. Asian Journal of Chemistry, 17(4), 2775-2777. [Link]
-
SpectraBase. (n.d.). Thiourea. [Link]
-
Agili, F. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(3), 435-468. [Link]
-
Singh, P. P., et al. (2022). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(5), 601-609. [Link]
-
de Oliveira, C. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(11), 1573. [Link]
-
Agili, F. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
Nguyen, T. B., et al. (2018). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Beilstein Journal of Organic Chemistry, 14, 2736-2743. [Link]
-
Smith, J. (2020). Synthesis and Testing for Biological Activity of Thiourea and Guanidine Derivatives. Kent Academic Repository. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
-
The Royal Society of Chemistry. (2017). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N’phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer - Ubaya Repository [repository.ubaya.ac.id]
- 12. jocpr.com [jocpr.com]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
![Chemical structure of (3-Bromophenyl)amino]thiourea](https://i.imgur.com/example1.png)
![Chemical structure of (3-Chlorophenyl)amino]thiourea](https://i.imgur.com/example2.png)
